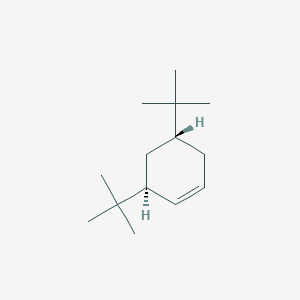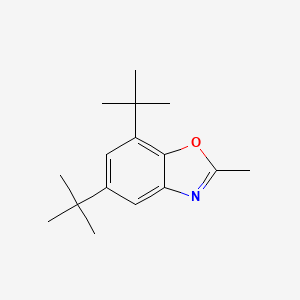
Magnesium iodide (pyridin-4-yl)methanide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium iodide (pyridin-4-yl)methanide (1/1/1) is a chemical compound that combines magnesium iodide with a pyridin-4-yl methanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium iodide (pyridin-4-yl)methanide can be synthesized through the reaction of magnesium iodide with pyridin-4-yl methanide. The reaction typically involves the use of anhydrous conditions to prevent the formation of hydrates. One common method involves the reaction of magnesium metal with iodine in the presence of pyridin-4-yl methanide under an inert atmosphere .
Industrial Production Methods
Industrial production of magnesium iodide (pyridin-4-yl)methanide may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium iodide (pyridin-4-yl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and iodine.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The pyridin-4-yl methanide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide and iodine, while substitution reactions may produce various substituted pyridin-4-yl methanide derivatives .
Applications De Recherche Scientifique
Magnesium iodide (pyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium iodide (pyridin-4-yl)methanide involves its interaction with various molecular targets. The magnesium ion can coordinate with different ligands, while the pyridin-4-yl methanide group can participate in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium chloride (pyridin-4-yl)methanide
- Magnesium bromide (pyridin-4-yl)methanide
- Magnesium fluoride (pyridin-4-yl)methanide
Uniqueness
Magnesium iodide (pyridin-4-yl)methanide is unique due to the presence of iodine, which imparts distinct chemical properties compared to its chloride, bromide, and fluoride counterparts. The iodine atom can participate in specific reactions that are not possible with other halides, making this compound valuable for certain applications .
Propriétés
Numéro CAS |
65093-01-8 |
|---|---|
Formule moléculaire |
C6H6IMgN |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
magnesium;4-methylidenepyridin-1-ide;iodide |
InChI |
InChI=1S/C6H6N.HI.Mg/c1-6-2-4-7-5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GHRJAWTXEICTSB-UHFFFAOYSA-M |
SMILES canonique |
C=C1C=C[N-]C=C1.[Mg+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


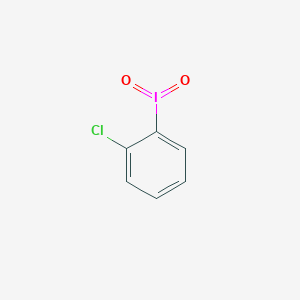
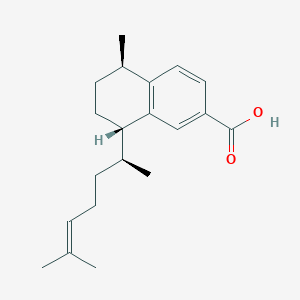
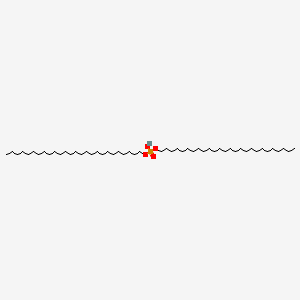
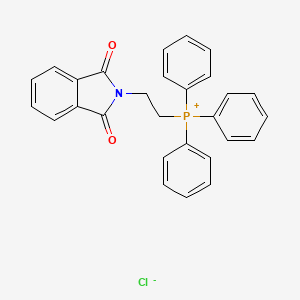
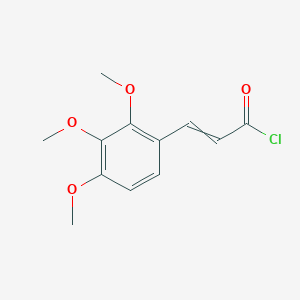
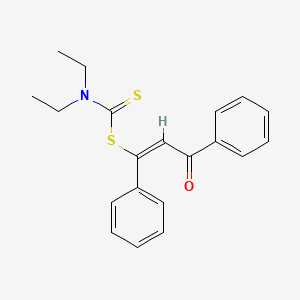
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

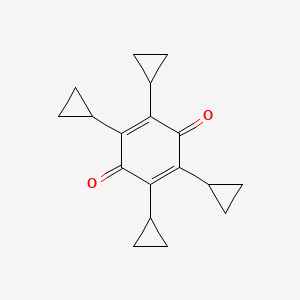
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
